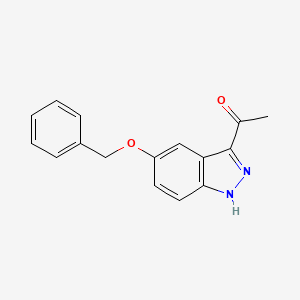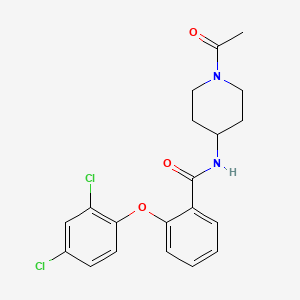
3-(2-chloroethyl)-5-fluoro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloroethyl)-5-fluoro-1H-indole is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-5-fluoro-1H-indole typically involves the introduction of the fluorine atom and the ethyl chloride group onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring is first fluorinated at the 5-position using a fluorinating agent such as Selectfluor. Subsequently, the 3-position is functionalized with an ethyl chloride group through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
3-(2-chloroethyl)-5-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ethyl chloride group to an ethyl group.
Substitution: The ethyl chloride group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Ethyl-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
3-(2-chloroethyl)-5-fluoro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials
作用机制
The mechanism of action of 3-(2-chloroethyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and selectivity. The compound may also modulate signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting enzymes like Notum .
相似化合物的比较
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but with an acetamide group instead of an ethyl chloride group.
2-(5-hydroxy-1H-indol-3-yl)ethylchloride: Similar structure but with a hydroxyl group at the 5-position instead of a fluorine atom.
Uniqueness
3-(2-chloroethyl)-5-fluoro-1H-indole is unique due to the presence of both the fluorine atom and the ethyl chloride group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the ethyl chloride group allows for further functionalization and derivatization .
属性
分子式 |
C10H9ClFN |
|---|---|
分子量 |
197.63 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C10H9ClFN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2 |
InChI 键 |
DVIWXZRKCRCQKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Methyl-thieno[3,2-d]thiazole](/img/structure/B8620034.png)

![N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline](/img/structure/B8620046.png)
![7-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8620052.png)

